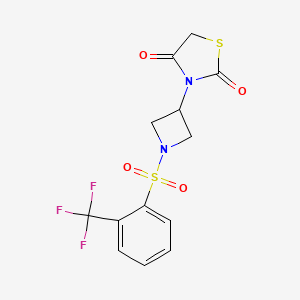

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

The compound 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative featuring a sulfonylazetidine moiety substituted with a trifluoromethylphenyl group. The TZD core is a well-known pharmacophore associated with diverse biological activities, including aldose reductase inhibition and antidiabetic effects .

Properties

IUPAC Name |

3-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O4S2/c14-13(15,16)9-3-1-2-4-10(9)24(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYFRALCQUHMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity. They are used in probe design and have applications in various biological targets.

Mode of Action

Thiazolidine derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Thiazolidine derivatives are known to affect a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.

Pharmacokinetics

Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity.

Biological Activity

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS Number: 1790200-09-7) is a synthetic compound that belongs to the thiazolidinedione class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, including antimicrobial, anticancer, and metabolic effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 380.4 g/mol. The structural composition includes a thiazolidine ring, trifluoromethyl phenyl sulfonyl group, and various functional groups that contribute to its biological properties .

Antimicrobial Activity

Thiazolidinediones are known for their antimicrobial properties. Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antibacterial and antifungal activities. In a study comparing various thiazolidinedione derivatives, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced antimicrobial potential against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Organism Tested | Zone of Inhibition (mm) |

|---|---|---|---|

| TZD Derivative A | Antibacterial | Staphylococcus aureus | 20 |

| TZD Derivative B | Antifungal | Candida albicans | 18 |

| This compound | Antibacterial | Escherichia coli | 22 |

Anticancer Activity

Thiazolidinediones have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis. For instance, studies have shown that thiazolidinedione derivatives can decrease vascular endothelial growth factor (VEGF) production in cancer cell lines, suggesting their potential as anticancer agents .

Case Study:

A study conducted by Shah et al. demonstrated that a related thiazolidinedione derivative significantly suppressed tumor growth in xenograft models by targeting specific oncogenic pathways. The mechanism involved the interaction with non-membrane protein tyrosine phosphatase (SHP2), which is crucial for cell signaling related to cancer progression .

Metabolic Effects

Thiazolidinediones are also recognized for their effects on glucose metabolism and insulin sensitivity. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid metabolism and glucose homeostasis. This action makes them valuable in the treatment of conditions like type 2 diabetes mellitus .

Table 2: Metabolic Effects of Thiazolidinediones

| Effect | Mechanism | Result |

|---|---|---|

| Insulin Sensitization | PPARγ Agonism | Decreased insulin resistance |

| Lipid Profile Improvement | Modulation of fatty acid metabolism | Reduced free fatty acids in circulation |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group attached to the azetidine ring is electron-withdrawing, making the adjacent nitrogen susceptible to nucleophilic attack.

Example Reaction

This reactivity aligns with sulfonylated aziridines and azetidines, where Lewis acid catalysts (e.g., BF₃·OEt₂) enhance electrophilicity for ring-opening or substitution .

Knoevenagel Condensation at the Thiazolidine-2,4-dione Core

The active methylene group (C5) in thiazolidine-2,4-dione derivatives undergoes condensation with aldehydes under basic conditions.

Example Reaction

This reaction is well-documented for thiazolidine-2,4-diones, producing α,β-unsaturated derivatives with enhanced biological activity .

Hydrolysis of the Thiazolidine-2,4-dione Ring

Under strongly acidic or basic conditions, the thiazolidine-2,4-dione ring may undergo hydrolysis.

Example Reaction

| Reaction Type | Reagents/Conditions | Expected Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), H₂O, reflux | 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiouracil derivative |

Hydrolysis typically proceeds via ring-opening followed by re-cyclization, as observed in thiazolidinone derivatives .

Reduction of the Thiazolidine-2,4-dione Core

The carbonyl groups in the thiazolidine-2,4-dione ring can be reduced to alcohols.

Example Reaction

| Reaction Type | Reagents/Conditions | Expected Product | Reference |

|---|---|---|---|

| Borohydride reduction | NaBH₄, MeOH, 0–25°C | 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-diol |

Reduction preserves the sulfonylated azetidine ring while modifying the dione moiety .

Cycloaddition Reactions

The azetidine ring’s strained geometry may participate in [2+2] or [3+2] cycloadditions.

Example Reaction

| Reaction Type | Reagents/Conditions | Expected Product | Reference |

|---|---|---|---|

| [3+2] cycloaddition | Nitrile oxides, CHCl₃, 25°C | Spiro-isoxazoline-thiazolidine-2,4-dione hybr |

Comparison with Similar Compounds

Structural Analogues of Thiazolidine-2,4-dione Derivatives

Substituent Analysis

The biological and physicochemical properties of TZD derivatives are heavily influenced by their substituents. Key analogs include:

(Z)-5-(4- or 3-Substituted Benzylidene)-3-(2-(4-Nitro-phenyl)-2-oxoethyl)thiazolidine-2,4-dione (5a–k) Substituents: Benzylidene (aromatic conjugation) and nitro-phenyl-oxoethyl (electron-withdrawing nitro group). Synthesis: Knoevenagel condensation of thiazolidine-2,4-dione with arylaldehydes . Activity: Demonstrated aldose reductase inhibition (IC₅₀ values: 0.8–3.2 µM) and antihydrating properties in diabetic models . Limitations: Nitro groups may reduce metabolic stability due to susceptibility to enzymatic reduction.

(Z)-3-(Benzo[d]thiazol-2-ylmethyl)-5-(4-Substituted Benzylidene)thiazolidine-2,4-dione (8a–h) Substituents: Benzothiazole (aromatic heterocycle) and benzylidene. Synthesis: Similar Knoevenagel approach with benzothiazole incorporation . Activity: Improved lipophilicity (predicted logP: 3.5–4.2) but variable aldose reductase inhibition compared to 5a–k .

(E)-5-((2-(((Substituted Phenyl-1H-1,2,3-Triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (9a–l) Substituents: Triazole-quinoline-thioether (bulky aromatic system). Synthesis: Click chemistry for triazole formation, followed by condensation with TZD .

Target Compound vs. Analogs

| Parameter | Target Compound | 5a–k | 8a–h | 9a–l |

|---|---|---|---|---|

| Core Structure | Thiazolidine-2,4-dione | Thiazolidine-2,4-dione | Thiazolidine-2,4-dione | Thiazolidine-2,4-dione |

| Key Substituent | Trifluoromethylphenyl sulfonylazetidine | Nitro-phenyl-oxoethyl/benzylidene | Benzothiazole/benzylidene | Triazole-quinoline-thioether |

| Synthesis Method | Sulfonylation of azetidine + Knoevenagel condensation | Knoevenagel condensation | Knoevenagel condensation | Click chemistry + condensation |

| Electron Effects | Strong electron-withdrawing (CF₃, sulfonyl) | Moderate (NO₂) | Moderate (benzothiazole) | Neutral (triazole, thioether) |

| Lipophilicity (Predicted) | High (logP ~4.5–5.0 due to CF₃) | Moderate (logP ~3.0–3.8) | High (logP ~3.5–4.2) | Very high (logP ~5.5–6.5) |

| Biological Target | Hypothesized aldose reductase inhibition (unconfirmed) | Aldose reductase | Aldose reductase | Anticancer (quinoline-triazole) |

Key Advantages of the Target Compound

- Metabolic Stability : The trifluoromethyl group and sulfonamide linkage likely resist enzymatic degradation better than nitro or benzylidene groups .

- Binding Affinity : Sulfonylazetidine may enhance hydrogen bonding with aldose reductase’s active site compared to benzothiazole or triazole .

- Selectivity : The azetidine ring’s rigidity could reduce off-target effects compared to flexible oxoethyl or thioether chains in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.